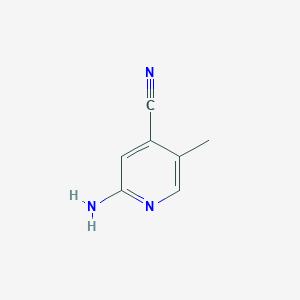

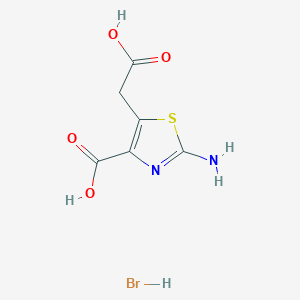

2-Amino-5-metilisonicotinonitrilo

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-5-methylisonicotinonitrile is the neuronal Nitric Oxide Synthase (nNOS) enzyme . This enzyme plays a crucial role in the production of nitric oxide, a key neurotransmitter involved in various physiological processes.

Mode of Action

2-Amino-5-methylisonicotinonitrile interacts with its target, nNOS, through three proposed mechanistic pathways: sulfide oxidation, oxidative dethiolation, and oxidative demethylation . These interactions lead to the inactivation of nNOS, thereby affecting the production of nitric oxide .

Biochemical Pathways

The inactivation of nNOS by 2-Amino-5-methylisonicotinonitrile affects the nitric oxide synthesis pathway. Nitric oxide is a critical second messenger molecule involved in various biochemical pathways, including vasodilation, neurotransmission, and immune response. The inhibition of nNOS disrupts these pathways, leading to downstream effects .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target, nnos .

Result of Action

The molecular and cellular effects of 2-Amino-5-methylisonicotinonitrile’s action primarily involve the reduction of nitric oxide production due to nNOS inactivation. This reduction can have various effects depending on the physiological context, given the diverse roles of nitric oxide in the body .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 2-Amino-5-methylisonicotinonitrile in laboratory experiments is that it is relatively stable and can be easily synthesized. It is also relatively inexpensive, making it an attractive option for researchers. However, one of the main limitations of using 2-Amino-5-methylisonicotinonitrile is that it is toxic and must be handled with care. In addition, it can react with other compounds, so it must be used with caution.

Direcciones Futuras

The potential future applications of 2-Amino-5-methylisonicotinonitrile are numerous. For example, it could be used in the synthesis of new pharmaceuticals, dyes, and polymers. It could also be used to study the mechanism of action of other compounds and to develop new drugs. In addition, it could be used to study the biochemical and physiological effects of other compounds. Finally, it could be used to study the structure and properties of metal complexes.

Aplicaciones Científicas De Investigación

Síntesis de Nanomateriales

“2-Amino-5-metilisonicotinonitrilo” puede desempeñar un papel crucial en la síntesis de nanomateriales. Su estructura química única puede permitir el control preciso de las propiedades de los nanomateriales, como el tamaño, la forma y la funcionalización. Esto puede conducir a la producción de nanomateriales con propiedades magnéticas, eléctricas, ópticas, mecánicas y catalíticas excepcionales .

Nanomedicina

En el campo de la nanomedicina, “this compound” podría utilizarse para desarrollar redes metal-fenólicas (MPNs). Estas redes sirven como plataformas versátiles para crear nanomateriales híbridos con aplicaciones prometedoras en la detección y el tratamiento de enfermedades. Las propiedades del compuesto podrían mejorar los métodos de síntesis y las funciones biomédicas de las MPNs .

Aplicaciones Fotocatalíticas

El compuesto puede encontrar aplicaciones en la fotocatálisis debido a su potencial para influir en la banda prohibida de materiales nanoestructurados como el nano-TiO2. Al modificar las propiedades electrónicas de los fotocatalizadores, “this compound” podría mejorar su eficiencia en los procesos de remediación ambiental y conversión de energía .

Propiedades

IUPAC Name |

2-amino-5-methylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBMJQKRAMAKTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717104 | |

| Record name | 2-Amino-5-methylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033203-36-9 | |

| Record name | 2-Amino-5-methyl-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene](/img/structure/B1526915.png)

![2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid](/img/structure/B1526919.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B1526927.png)

![methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate](/img/structure/B1526937.png)

![4'-[(Dimethylamino)methyl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1526938.png)